molecular formula C18H27NO3 B8689089 Tert-butyl 3-benzyl-3-(hydroxymethyl)piperidine-1-carboxylate

Tert-butyl 3-benzyl-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No. B8689089
M. Wt: 305.4 g/mol
InChI Key: KMIMJYJWMGYFPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-benzyl-3-(hydroxymethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H27NO3 and its molecular weight is 305.4 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl 3-benzyl-3-(hydroxymethyl)piperidine-1-carboxylate

Molecular Formula

C18H27NO3

Molecular Weight

305.4 g/mol

IUPAC Name

tert-butyl 3-benzyl-3-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C18H27NO3/c1-17(2,3)22-16(21)19-11-7-10-18(13-19,14-20)12-15-8-5-4-6-9-15/h4-6,8-9,20H,7,10-14H2,1-3H3

InChI Key

KMIMJYJWMGYFPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC2=CC=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution (+/−)-N-(t-butoxycarbonyl)-3-(carboethoxy)-3-(phenylmethyl)-piperidine (200 mg, 0.58 mmol) in dry toluene (20 mL) at −78° C. was added a 1.5 M solution of diisobutylaluminium hydride in toluene (2.0 mL). After 6 h, the reaction was warmed to room temperature and quenched by the addition of 1M HCl (50 mL). The reaction was extracted with EtOAc (4×40 mL). The organic layers were combined, washed with brine, dried over Na2SO4, and conc. in vacuo to an oil. The oil was purified by flash chromatography (SiO2, 7–20% EtOAc in hexanes) to yield 86 mg of the product as a colorless oil. MS (ESI) 306 (M+H).
Quantity
200 mg
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reactant
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solution
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0 (± 1) mol
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0 (± 1) mol
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20 mL
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2 mL
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